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(R)-2-Amino-3-fluoro-3-methylbutanoic acid hydrochloride
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Overview
Description
(2R)-2-amino-3-fluoro-3-methylbutanoic acid;hydrochloride is a synthetic compound with a unique structure that includes an amino group, a fluorine atom, and a methyl group attached to a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-3-fluoro-3-methylbutanoic acid;hydrochloride typically involves the introduction of the fluorine atom and the amino group onto a butanoic acid derivative. One common method involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom. The amino group can be introduced through reductive amination using reagents like sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-amino-3-fluoro-3-methylbutanoic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The fluorine atom can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide or potassium fluoride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce various amines.
Scientific Research Applications
Synthesis and Preparation
The synthesis of (R)-2-amino-3-fluoro-3-methylbutanoic acid hydrochloride often involves the introduction of the fluorine atom and amino group onto a butanoic acid derivative. Common methods include:
- Fluorination : Using reagents like diethylaminosulfur trifluoride (DAST).
- Reductive Amination : Employing sodium cyanoborohydride for introducing the amino group.
Chemistry
This compound serves as a vital building block in the synthesis of more complex molecules. Its ability to undergo various chemical reactions makes it valuable for:
- Oxidation : Transforming the amino group into nitroso or nitro derivatives.
- Reduction : Producing amines or other reduced derivatives.
- Substitution Reactions : The fluorine atom can be replaced with other halogens or functional groups under specific conditions.
Biological Studies
In biological research, this compound is utilized to investigate:
- Enzyme Interactions : Understanding how enzymes interact with substrates that have similar structures.
- Metabolic Pathways : Studying the role of amino acids in metabolic processes, particularly in cancer metabolism.
For instance, studies have shown that fluorinated amino acids can enhance the uptake of radiolabeled compounds in tumor imaging, making them significant in cancer research .
Medical Imaging
This compound has been explored as a precursor for radiolabeled tracers used in positron emission tomography (PET). The incorporation of fluorine enhances the tracer's properties for imaging brain tumors:
- Tracer Development : It has been used to create novel radiotracers that improve imaging quality and specificity for tumors .
Case Studies
- PET Imaging in Glioblastoma Models
- Transport Mechanisms Investigation
Mechanism of Action
The mechanism of action of (2R)-2-amino-3-fluoro-3-methylbutanoic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity, while the amino group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2R)-2-amino-3-chloro-3-methylbutanoic acid;hydrochloride
- (2R)-2-amino-3-bromo-3-methylbutanoic acid;hydrochloride
- (2R)-2-amino-3-iodo-3-methylbutanoic acid;hydrochloride
Uniqueness
(2R)-2-amino-3-fluoro-3-methylbutanoic acid;hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity and interactions with biological targets, making it a valuable tool in various research and industrial applications.
Biological Activity
(R)-2-Amino-3-fluoro-3-methylbutanoic acid hydrochloride, often referred to as (R)-FAMP, is an amino acid derivative with significant biological activity, particularly in the context of cancer imaging and treatment. This compound has garnered attention for its role as a substrate for various amino acid transport systems, making it a valuable tool in both research and clinical applications.
(R)-FAMP is a fluorinated amino acid that can be synthesized through various chemical methods, including radiolabeling with fluorine-18. This process enhances its utility in positron emission tomography (PET) imaging. The synthesis typically involves the use of chiral precursors and specific coupling reactions to ensure the correct stereochemistry of the final product.
Amino Acid Transport Systems
(R)-FAMP is primarily recognized for its interaction with amino acid transport systems, particularly system A and system L. In vitro studies have demonstrated that both (R)-FAMP and its (S)-enantiomer are substrates for these transport systems, which are crucial for cellular uptake in various tissues, including tumors.
Table 1: In Vitro Uptake Assay Results
Compound | Uptake (% Control) | System A Inhibition (%) | System L Inhibition (%) |
---|---|---|---|
(R)-FAMP | 100 | 67–75 | 31–58 |
(S)-FAMP | 58.2–90.0 | 74.66 | 30.93 |
These results indicate that both enantiomers exhibit substantial uptake, but the (R)-enantiomer shows higher tumor uptake ratios compared to its counterpart, suggesting enhanced efficacy in targeting tumor cells.
In Vivo Studies
Biodistribution studies in animal models have shown that (R)-FAMP has favorable tumor-to-normal tissue ratios, making it particularly useful for imaging brain tumors. For instance, studies reported tumor-to-normal brain ratios ranging from 20:1 to 115:1 in rat models with intracranial tumors . This high selectivity underscores the potential of (R)-FAMP as a PET tracer for oncological applications.
Case Studies
Case Study 1: Imaging Prostate Cancer
In a study evaluating the use of radiolabeled (R)-FAMP in imaging prostate cancer, the compound demonstrated significant uptake in malignant tissues compared to normal tissues. This study highlighted the compound's potential as a diagnostic tool for early detection and monitoring of prostate cancer progression .
Case Study 2: Glioblastoma Research
Another notable application of (R)-FAMP was observed in glioblastoma research where it was used to assess amino acid metabolism in tumor cells. The findings indicated that (R)-FAMP could serve as an effective tracer for monitoring glioma progression and response to therapy .
The biological activity of (R)-FAMP is largely attributed to its structural similarity to natural amino acids, allowing it to be recognized by amino acid transporters. Once inside the cells, it can participate in metabolic pathways similar to those of endogenous amino acids, influencing protein synthesis and cellular proliferation.
Properties
Molecular Formula |
C5H11ClFNO2 |
---|---|
Molecular Weight |
171.60 g/mol |
IUPAC Name |
(2R)-2-amino-3-fluoro-3-methylbutanoic acid;hydrochloride |
InChI |
InChI=1S/C5H10FNO2.ClH/c1-5(2,6)3(7)4(8)9;/h3H,7H2,1-2H3,(H,8,9);1H/t3-;/m1./s1 |
InChI Key |
IXRRKMDMIRYHIW-AENDTGMFSA-N |
Isomeric SMILES |
CC(C)([C@@H](C(=O)O)N)F.Cl |
Canonical SMILES |
CC(C)(C(C(=O)O)N)F.Cl |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.